N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, also known as DFP-10917, is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of hydrazinecarbothioamide compounds and has been shown to have promising biological activities.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its potent antitumor activity against a variety of cancer cell lines. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. One area of research could focus on improving the solubility of the compound, in order to improve its bioavailability and efficacy in vivo. In addition, further studies could be conducted to better understand the mechanism of action of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, as well as its potential for combination therapy with other anticancer agents. Finally, the potential for the use of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide in the treatment of inflammatory diseases could be further explored.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide involves the reaction of 2,4-difluoroaniline with furoyl chloride in the presence of triethylamine to form N-(2,4-difluorophenyl)-2-furoyl chloride. This intermediate is then reacted with thiosemicarbazide in ethanol to yield N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. The overall yield of this synthesis method is around 65%.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(furan-2-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-7-3-4-9(8(14)6-7)15-12(20)17-16-11(18)10-2-1-5-19-10/h1-6H,(H,16,18)(H2,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWKLJBMPEFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=S)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49826481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.